molecular formula C23H25N5O B15119431 1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

Cat. No.: B15119431
M. Wt: 387.5 g/mol
InChI Key: SFSRYRPLRAFIJY-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diphenylmethyl group, a methyl group, and a pyridazinyl-substituted azetidinyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine and acetonitrile.

    Introduction of the Pyridazinyl Group: The azetidinyl intermediate is then reacted with 6-methylpyridazine under appropriate conditions to introduce the pyridazinyl group.

    Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate with an appropriate isocyanate or carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green solvents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinyl and pyridazinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

3-benzhydryl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

InChI

InChI=1S/C23H25N5O/c1-17-13-14-21(26-25-17)28-15-20(16-28)27(2)23(29)24-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,20,22H,15-16H2,1-2H3,(H,24,29)

InChI Key

SFSRYRPLRAFIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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